molecular formula C30H36N4O3S3 B2993588 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide CAS No. 486453-15-0

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide

Cat. No.: B2993588
CAS No.: 486453-15-0
M. Wt: 596.82
InChI Key: HVWLEBUPARASTD-UHFFFAOYSA-N
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Description

This compound is a structurally complex small molecule featuring a benzo[d]thiazole core fused with a tetrahydrothieno[2,3-c]pyridine scaffold. The 6-methyl substitution on the tetrahydrothieno ring and the diisobutylsulfamoyl benzamide moiety are critical for its biological activity and pharmacokinetic properties. These inhibitors are designed to potentiate the cytotoxicity of alkylating chemotherapeutic agents, such as temozolomide, by disrupting DNA repair mechanisms in cancer cells .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-[bis(2-methylpropyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N4O3S3/c1-19(2)16-34(17-20(3)4)40(36,37)22-12-10-21(11-13-22)28(35)32-30-27(23-14-15-33(5)18-26(23)39-30)29-31-24-8-6-7-9-25(24)38-29/h6-13,19-20H,14-18H2,1-5H3,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVWLEBUPARASTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide is a novel chemical entity that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure featuring a benzo[d]thiazole moiety, a tetrahydrothieno-pyridine core, and a sulfamoyl group. The molecular formula is C26H30N2O2S2C_{26}H_{30}N_2O_2S_2, and it possesses unique structural attributes that contribute to its biological properties.

PropertyValue
Molecular FormulaC26H30N2O2S2
Molecular Weight478.66 g/mol
SolubilitySoluble in DMSO, ethanol
Melting PointNot specified

Antitumor Activity

Research indicates that compounds similar to This compound exhibit significant antitumor activity. A study demonstrated that related analogs showed low micromolar activity against the apurinic/apyrimidinic endonuclease 1 (APE1) enzyme, which is crucial for DNA repair processes in cancer cells. This inhibition can sensitize tumor cells to alkylating agents like methylmethane sulfonate (MMS) and temozolomide (TMZ), leading to enhanced cytotoxic effects in vitro .

The compound's mechanism involves the inhibition of APE1, which plays a pivotal role in the base excision repair pathway. By inhibiting this enzyme, the compound leads to the accumulation of DNA damage in cancer cells, thereby promoting apoptosis. This was evidenced by increased levels of apurinic sites in HeLa cells treated with MMS when combined with the compound .

Pharmacokinetics and ADME Profile

The pharmacokinetic profile of related compounds suggests favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. In vivo studies indicated good plasma and brain exposure following intraperitoneal administration in mice at doses of 30 mg/kg body weight .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological efficacy of this class of compounds. Variations in substituents on the benzo[d]thiazole or tetrahydrothieno-pyridine frameworks can significantly influence their potency against APE1. For instance, modifications such as changing alkyl groups or introducing different functional groups have been shown to enhance inhibitory activity .

Table 2: SAR Insights

ModificationEffect on Activity
Alkyl chain lengthIncreased potency with longer chains
Functional group variationSpecific substitutions enhance selectivity
Core structure alterationsEssential for maintaining APE1 inhibition

Case Studies

A notable case study involved the testing of a series of benzo[d]thiazole derivatives against various cancer cell lines. The results indicated that certain derivatives exhibited potent antiproliferative effects, correlating with their ability to inhibit APE1 activity .

Summary of Findings from Case Studies

  • Compound Efficacy : Several compounds demonstrated IC50 values in the low micromolar range against APE1.
  • Cell Line Sensitivity : HeLa and other tumor cell lines showed significant sensitivity when treated with the compound in combination with DNA-damaging agents.
  • In Vivo Efficacy : Animal models indicated reduced tumor growth rates when treated with the compound compared to controls.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of benzo[d]thiazole-tetrahydrothieno[2,3-c]pyridine derivatives. Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison of Key Analogs

Compound ID / Structure Substituents (R1, R2) APE1 Inhibition (IC₅₀) Cytotoxicity Enhancement (HeLa Cells) Pharmacokinetic Profile
Target Compound : N-(3-(benzo[d]thiazol-2-yl)-6-methyl-...-diisobutylsulfamoyl)benzamide R1 = Methyl; R2 = Diisobutyl Not reported Not reported Likely improved lipophilicity*
Analog 1 : N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-...-acetamide (Compound 3 in ) R1 = Isopropyl; R2 = Acetamide ~10 µM Enhances methyl methanesulfonate Good plasma/brain exposure
Analog 2 : N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-...-diethylsulfamoyl)benzamide (CAS 449767-88-8 ) R1 = Ethyl; R2 = Diethyl Not reported Not reported Higher solubility vs. diisobutyl
Analog 3 : N-(3-(benzo[d]thiazol-2-yl)-6-methyl-...-dipropylsulfamoyl)benzamide HCl (CAS 1216522-19-8 ) R1 = Methyl; R2 = Dipropyl (HCl salt) Not reported Not reported Salt form may enhance solubility

Key Findings :

Impact of R1 Substituents: The 6-methyl group (target compound) balances steric bulk and metabolic stability. In contrast, the 6-isopropyl analog (Compound 3 in ) showed potent APE1 inhibition (~10 µM) but may face challenges in tissue penetration due to increased hydrophobicity.

Role of R2 (Sulfamoyl Group) :

  • Diisobutyl (target compound): Likely enhances membrane permeability due to its branched alkyl chains, though this may reduce aqueous solubility.
  • Diethyl (Analog 2) and Dipropyl (Analog 3): Linear alkyl chains in these analogs could improve solubility but may compromise target binding affinity compared to branched groups .

Pharmacokinetic Considerations :

  • The hydrochloride salt form of Analog 3 (CAS 1216522-19-8 ) exemplifies a strategy to address solubility limitations inherent to sulfamoyl-containing compounds.
  • Compound 3 (from ) demonstrated favorable brain exposure in mice, suggesting that the target compound’s methyl and diisobutyl groups may similarly support blood-brain barrier penetration.

Contradictions and Gaps :

  • While Compound 3 () has robust enzymatic and cellular data, the target compound and other analogs lack published IC₅₀ values or cytotoxicity profiles.
  • and provide only structural and commercial data, highlighting the need for further biological characterization of these derivatives.

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